molecular formula C18H19NO2 B8531799 N-(t-butoxycarbonylmethyl)carbazole CAS No. 454470-51-0

N-(t-butoxycarbonylmethyl)carbazole

Cat. No. B8531799
Key on ui cas rn: 454470-51-0
M. Wt: 281.3 g/mol
InChI Key: MOMZFEJRZIHKRX-UHFFFAOYSA-N
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Patent
US07335457B2

Procedure details

100 g of carbazole, 117 g of t-butyl bromoacetate, and 67 g of t-butoxy potassium were dissolved in 1,000 g of dimethylformamide. The mixture was reacted overnight at room temperature. After the addition of 300 g of 5 wt % oxalic acid aqueous solution, the reaction mixture was extracted with 2,000 g of n-hexane. Precipitate obtained by crystallization in a mixed solvent of 500 g of dimethylformamide and 500 g of n-hexane was dried under vacuum to obtain 79 g of N-(t-butoxycarbonylmethyl)carbazole as a white solid. This compound is indicated as “other dye (D-2)”.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[CH2:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].C(O[K])(C)(C)C.C(O)(=O)C(O)=O>CN(C)C=O>[C:19]([O:18][C:16]([CH2:15][N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)=[O:17])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
117 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
67 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 2,000 g of n-hexane
CUSTOM
Type
CUSTOM
Details
Precipitate obtained by crystallization in a mixed solvent of 500 g of dimethylformamide and 500 g of n-hexane
CUSTOM
Type
CUSTOM
Details
was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CN1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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